Molybdenum trioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

After strong ignition it is very slightly sol in acids

0.490 g/1000 cc water @ 28 °C

Sol in concentrated mineral acids

Sol in soln of alkali hydroxides and soln of potassium bitartrate

1.066 g/l water @ 18 °C

20.55 g/l water @ 70 °C

Synonyms

Canonical SMILES

Photocatalytic Applications

Application

MoO3 has outstanding photocatalytic activity, mainly with organic pollutants.

Methods

Two types of MoO3 were synthesized by sol–gel (SG-MoO3) and hydrothermal (HT-MoO3) methods.

Results

The synthesized MoO3 showed good photocatalytic activity to degrade the organic dye of methylene blue (MB) in the aqueous solution.

Gas Sensors

Application

MoO3, as an n-type semiconducting metal oxide, has been used in gas sensors.

Methods

Various nanostructures of MoO3 have been explored and integrated into smart gas sensing devices.

Results

Lithium-ion Batteries

Application

MoO3 has been used as anode and cathode materials for lithium-ion batteries.

Methods

Results

Water Pollution Treatment

Catalysis

Application

MoO3 is an important industrial catalyst.

Methods

The anhydrous oxide is a precursor to molybdenum metal, an important alloying agent.

Photodynamic Therapy (PDT) in Cancer Treatment

Mining and Metallurgy

Solar Cells

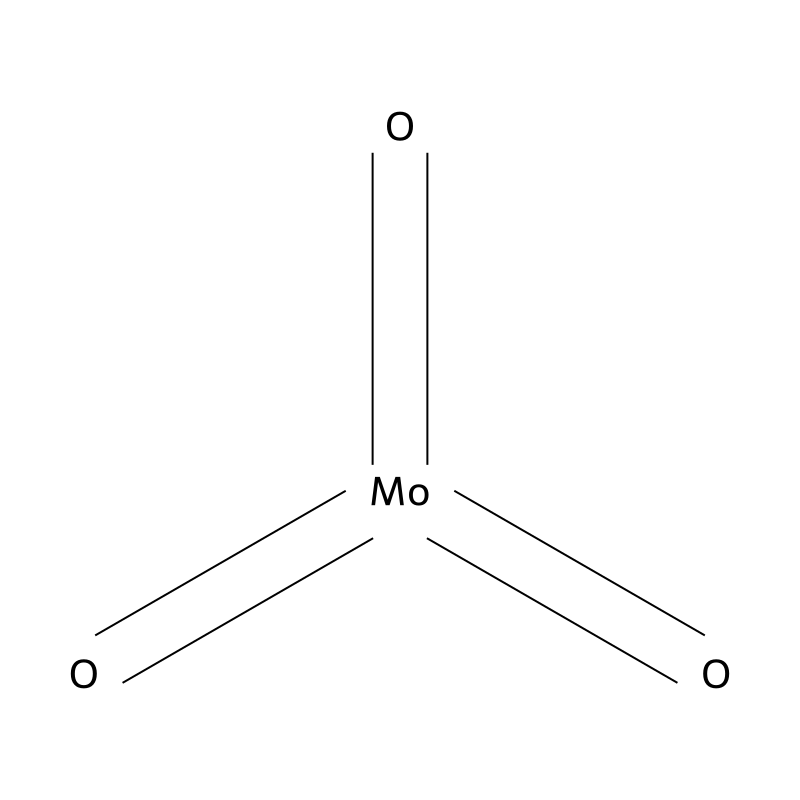

Molybdenum trioxide is an inorganic compound with the chemical formula MoO₃. It exists primarily as a yellow solid, although impurities can impart blue or green hues. Molybdenum trioxide is notable for being the most widely produced molybdenum compound, serving as a key intermediate in the purification of molybdenum ores. It is also recognized for its layered structure, consisting of distorted MoO₆ octahedra that share edges to form chains, which are cross-linked by oxygen atoms . This unique structure allows for various chemical interactions and applications in different fields.

- Formation: Molybdenum trioxide is produced through the oxidation of molybdenum at high temperatures:

- Reduction: It can be reduced to molybdenum metal using hydrogen:

- Acid-Base Reactions: Molybdenum trioxide reacts with acids to form molybdic acid and with bases to produce molybdate anions:

- With hydrochloric acid:

- With hydrochloric acid:

- Complex Formation: Molybdenum trioxide can form complexes with various organic molecules, including monosaccharides, which can reduce Mo(VI) to Mo(IV) under acidic conditions

Molybdenum trioxide can be synthesized through several methods:

- Roasting: The primary industrial method involves roasting molybdenite (molybdenum disulfide) at high temperatures (600–650 °C) in air:

- Sublimation: Pure molybdenum trioxide can be obtained by sublimation from impure sources.

- Wet Chemical Methods: Laboratory synthesis includes acidifying sodium molybdate solutions with perchloric acid to yield hydrated forms of molybdenum trioxide .

- Roasting: The primary industrial method involves roasting molybdenite (molybdenum disulfide) at high temperatures (600–650 °C) in air:

Molybdenum trioxide has diverse applications across various industries:

- Catalysts: It is used as a catalyst in the production of acrylonitrile from propene and ammonia.

- Electronics: Due to its favorable electronic properties, it is employed in organic electronics, including OLEDs and solar cells.

- Alloy Production: Molybdenum trioxide serves as a precursor for producing molybdenum metal, which is vital in steel and superalloy production.

- Environmental

Studies on the interactions of molybdenum trioxide reveal its ability to form complexes with various organic compounds, particularly amines and carbohydrates. These interactions often involve redox chemistry where Mo(VI) is reduced to Mo(IV). The layered structure allows for intercalation with larger organometallic guests, enhancing its applicability in materials science .

Molybdenum trioxide shares similarities with other molybdenum oxides but maintains unique characteristics due to its specific structure and reactivity. Below is a comparison with similar compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Molybdenum disulfide | MoS₂ | Primary ore of molybdenum; used for metal extraction |

| Molybdenum dioxide | MoO₂ | Intermediate oxidation state; less stable than MoO₃ |

| Molybdic acid | H₂MoO₄ | Aqueous form; soluble in water; used in analytical chemistry |

| Molybdenum pentoxide | MoO₅ | Higher oxidation state; used in specialized catalysis |

| Molybdic anhydride | MoO₃·H₂O | Hydrated form; less stable; used in specific reactions |

Molybdenum trioxide stands out due to its layered structure that allows for intercalation and redox activity, making it particularly valuable in electronic applications and catalysis .

Band Engineering in Molybdenum Trioxide Systems

Intrinsic n-Type Semiconductor Characteristics

Molybdenum trioxide exhibits intrinsic n-type semiconductor behavior with a wide band gap ranging from 2.8 to 3.3 electron volts, depending on the crystalline phase and measurement conditions [1] [2] [3]. The orthorhombic alpha phase of molybdenum trioxide possesses an indirect band gap with the conduction band minimum located at the gamma point and the valence band maximum positioned at the T point of the Brillouin zone [2] [4]. Density functional theory calculations using the modified Becke-Johnson potential yield a calculated band gap of 2.81 electron volts, which closely approaches the experimental value of 3.03 electron volts [2].

The n-type character of molybdenum trioxide originates from oxygen vacancies that act as shallow donors with formation energies as low as 3.98 electron volts in oxygen-rich conditions [4]. These defects create donor states approximately 0.3 electron volts below the conduction band minimum, facilitating electron injection and contributing to the material's semiconducting properties [5] [4]. The carrier concentration typically ranges from 10^17 to 10^19 carriers per cubic centimeter, making molybdenum trioxide a degenerately doped semiconductor under certain conditions [1] [5].

The electronic structure calculations reveal that the conduction band consists primarily of molybdenum 4d orbitals, while the valence band maximum comprises oxygen 2p orbitals, consistent with the closed-shell d^0 configuration of hexavalent molybdenum [4]. This electronic configuration contributes to the material's exceptional work function of 6.6 to 6.9 electron volts, which is among the highest reported for transition metal oxides [4] [6] [7].

Anisotropic Charge Transport Mechanisms

Molybdenum trioxide exhibits pronounced anisotropic charge transport properties due to its layered orthorhombic crystal structure. First-principles calculations predict exceptionally high acoustic-phonon-limited electron mobilities exceeding 3000 square centimeters per volt-second in few-layer molybdenum trioxide systems [8] [9]. The anisotropy ratio for carrier mobility reaches approximately 20 to 30, with the highest mobility observed along the a-axis direction and the lowest along the c-axis [8] [9].

The charge transport mechanisms in molybdenum trioxide involve both delocalized and polaronic transport regimes. In the intrinsic material, electron transport is dominated by polaron hopping with self-trapping energies of approximately 0.16 electron volts [5]. Small polarons can propagate with varying degrees of anisotropy along different crystallographic directions, with migration barriers as low as 0.08 electron volts along the most favorable transport pathways [10].

The anisotropic charge transport characteristics arise from the unique charge density distribution and the directional dependence of both elastic modulus and deformation potential [8] [9]. The synergistic effect of these anisotropic properties results in highly directional electron and hole transport, making molybdenum trioxide particularly suitable for applications requiring controlled charge flow in specific crystallographic orientations [8] [9] [11].

Photonic Interaction Phenomena

Exciton Dynamics in Low-Dimensional Structures

Low-dimensional molybdenum trioxide structures exhibit unique exciton dynamics characterized by strongly bound excitons with binding energies exceeding 500 millielectron volts [12] [13]. The exciton band structure in molybdenum trioxide displays nonanalytic discontinuities at the gamma point, arising from long-range exchange interactions between electron-hole pairs [12]. These discontinuities result in enhanced exciton-phonon scattering lifetimes and modified radiative recombination rates compared to conventional semiconductors [12].

Room temperature quantum emitters have been identified in defected molybdenum trioxide flakes, with zero-phonon line energies distributed between 2.0 and 2.3 electron volts [14]. These quantum emitters demonstrate single-photon characteristics with second-order correlation function values of 0.16 ± 0.07 after background correction [14]. The excited state lifetime of these emitters is approximately 3.95 nanoseconds, while the metastable state lifetime extends to 0.76 microseconds [14].

The exciton dynamics in molybdenum trioxide are significantly influenced by the material's anisotropic crystal structure. Calculations predict that the linear dispersion in two-dimensional molybdenum trioxide leads to shortened radiative lifetimes at room temperature by factors of up to 10 due to reduced density of states for exciton thermalization [12]. The nonanalytic exciton dispersion also enhances exciton-exciton scattering processes, making molybdenum trioxide potentially useful for applications requiring controlled exciton interactions [12].

Polaritonic Effects in van der Waals Heterostructures

Molybdenum trioxide supports both hyperbolic and elliptical phonon polaritons within distinct frequency ranges due to its anisotropic dielectric tensor [15] [16]. The hyperbolic polariton regime occurs between 820 and 972 wavenumbers per centimeter, while elliptical polaritons exist from 958 to 1004 wavenumbers per centimeter [15] [16]. These polaritons exhibit propagation lengths ranging from 6 to 15 micrometers with lifetimes of 3 to 10 picoseconds [15] [17] [18].

Isotopic enrichment of molybdenum in molybdenum trioxide has been demonstrated to fine-tune polaritonic properties. Isotopically pure molybdenum-92 trioxide shows approximately 7 percent negative shift in polariton dispersion, while molybdenum-100 trioxide exhibits a 9 percent positive shift [15]. The group velocities of hyperbolic phonon polaritons can be modified by approximately ±12 percent through isotopic engineering, while maintaining polariton lifetimes of approximately 3 picoseconds [15].

Van der Waals heterostructures incorporating molybdenum trioxide enable dynamic control of polaritonic properties through interlayer coupling and twist angle engineering [16] [19]. Twisted bilayers of molybdenum trioxide exhibit topological transitions from hyperbolic to elliptical polariton dispersion at specific magic angles, enabling the realization of highly collimated and diffractionless canalized phonon polaritons [16]. High-quality factor polaritonic resonators based on molybdenum trioxide nanostructures achieve quality factors approaching 400, representing some of the highest values reported for mid-infrared nanoresonators [17] [18].

Interface Engineering for Device Integration

Schottky Barrier Modulation at Metal/Molybdenum Trioxide Junctions

The formation of Schottky barriers at metal/molybdenum trioxide interfaces is critically dependent on the work function difference between the metal electrode and the molybdenum trioxide surface. Gold/molybdenum trioxide interfaces typically exhibit Schottky barrier heights ranging from 0.8 to 1.2 electron volts, while molybdenum/molybdenum trioxide contacts show reduced barrier heights of 0.5 to 0.8 electron volts [20] [21] [22]. These barriers can be further modulated through oxygen plasma treatment, which increases the work function of molybdenum trioxide films by up to 0.40 electron volts [23].

The interface electronic structure is significantly influenced by the formation of interfacial dipole layers and charge transfer processes. Fresh molybdenum trioxide exhibits deep-lying energy levels with electron affinity of 6.7 electron volts and ionization energy of 9.7 electron volts [7]. However, air exposure reduces these values by approximately 1 electron volt, to 5.5 and 8.6 electron volts respectively, without substantially affecting hole injection efficiency [7].

Defect states at the metal/molybdenum trioxide interface play a crucial role in charge transport mechanisms. Oxygen vacancies at the two-fold coordinated oxygen sites create shallow donor states that facilitate electron injection and reduce contact resistance [20] [24]. The formation energy of these vacancy defects is approximately 3.98 electron volts in the neutral state under oxygen-rich conditions, with charge transition levels exhibiting negative-U character [4].

Band Alignment Strategies in Multilayer Optoelectronics

Band alignment engineering in molybdenum trioxide-based heterostructures enables precise control of charge injection and extraction properties for optoelectronic applications. The combination of n-type molybdenum trioxide with p-type materials such as nickel oxide creates Type II band alignment with valence band offsets reaching 2.02 electron volts [25]. This large band offset facilitates efficient hole transport while blocking electron flow, making such heterostructures ideal for charge-selective contacts in photovoltaic devices.

Indium tin oxide/molybdenum trioxide interfaces exhibit conduction band offsets of 0.90 electron volts and valence band offsets of 0.50 electron volts, resulting in favorable energy level alignment for transparent electrode applications [26]. The work function of molybdenum trioxide-modified indium tin oxide surfaces increases significantly compared to bare indium tin oxide, enabling improved hole extraction efficiency in organic light-emitting diodes and organic photovoltaic cells [26] [27].

Interface engineering through molecular passivation layers provides additional control over band alignment in molybdenum trioxide-based devices. The insertion of molecular interlayers with lone pair nitrogen atoms and low ionization potentials enables the use of molybdenum trioxide as both electron and hole transport layers in vacuum-deposited perovskite solar cells [28]. This approach has led to power conversion efficiencies exceeding 19 percent in fully vacuum-processed devices [28].

Purity

Physical Description

Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals; Other Solid, NKRA; Dry Powder, Pellets or Large Crystals; Dry Powder

White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH]

Color/Form

COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS

WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

1155 °C, SUBLIMES

Heavy Atom Count

Density

4.69 @ 26 °C/4 °C

Odor

Appearance

Melting Point

795 °C

Storage

UNII

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Mechanism of Action

Molybdenum is an essential metal as a cofactor for the enzymes xanthine oxidase and aldehyde oxidase. /Molybdenum/

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Rats stored relatively more molybdenum from ingested molybdenum trioxide than from Powellite (CaMoO4). ... Significant storage above normal of molybdenum in bone was noted in all cases.

RABBITS SHOWED ... RAPID ABSORPTION OF MOLYBDENUM /AS MOLYBDENUM TRIOXIDE/ FOLLOWING INGESTION, WITH RAPIDLY RISING BLOOD LEVELS. MOLYBDENUM IS RAPIDLY ELIMINATED BY KIDNEYS, RETURNING ... TO NORMAL VALUES IN 72 HR ... FECAL ELIMINATION, WHICH IS ABOUT 1/2 THAT OF URINARY, RETURNED TO NORMAL ... IN 72 HR.

IN BLOOD, LEVEL DEPENDS LARGELY ON CONTENT OF MOLYBDENUM AND INORGANIC SULFATE IN DIET. ... RABBITS GIVEN SINGLE DOSE OF TRIOXIDE HAVE SHOWN A RISE FROM 130 TO 200 UG PER 100 ML, EVEN AS HIGH AS 1,850-1,970 UG ... .

For more Absorption, Distribution and Excretion (Complete) data for MOLYBDENUM TRIOXIDE (21 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Methods of Manufacturing

PREPN FROM AMMONIUM MOLYBDATE: SCHUMB, HARTFORD, J AM CHEM SOC 56, 2613 (1934).

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Miscellaneous Manufacturing

Printing and Related Support Activities

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Other (requires additional information)

Services

All Other Basic Organic Chemical Manufacturing

Petrochemical Manufacturing

Molybdenum oxide (MoO3): ACTIVE

HYDROGEN SULFIDE GASES ARE CONTACTED WITH ABSORBENT CONTAINING MOLYBDENUM OXIDE & TITANIUM DIOXIDE IN TITANIUM/MOLYBDENUM RATIO (30-99):(1-70) @ 100-300 °C TO REMOVE THE HYDROGEN SULFIDE.

WASTE GASES CONTAINING NITROGEN OXIDES ARE TREATED WITH AMMONIA @ 200-500 °C IN THE PRESENCE OF CATALYST CONTAINING AS A COMPONENT MOLYBDENUM TRIOXIDE.

Analytic Laboratory Methods

With atomic absorption spectrophotometry, detection limit of 20 ug/l is attainable by direct aspiration into the flame, necessitating concn for ordinary determinations /of molybdenum in lake waters/. ... Extraction systems for molybdenum /are/ recommended /using/ an oxine-methylisobutylketone system with extraction @ a pH of 2 to 2.4. When the graphite furnace is used to increase sample atomization the detectiom limit is lowered to 0.5 ug/l. /Molybdenum/

NIOSH 7300: Analyte: molybdenum; Matrix: air; Technique: inductively coupled argon plasma, atomic emission spectroscopy; Wavelength: 281.6 nm; Range: 2.5-1000 ug/sample; LOD (Estimated limit of detection): 1 ug per sample; Sensitivity: 0.18 ug/ml; Precision: (relative std deviation): 0.023 @ 2.5 ug/filter, 0.049 @ 1000 ug/filter; Interferences: spectral, minimized by wavelength selection, interelement correction factors and background correction /Elements, molybdenum/

EPA Method 200.7: An Inductively Coupled Plasma-Atomic Emission Spectrophotmetric method for the determination of dissolved, suspended, or total elements in drinking water, surface water, and domestic and industrial wastewaters, is described. Molybdate is analyzed at a wavelength of 202.030 nm and has an estimated detection limit of 8 ug/l. /Total molybdenum/

For more Analytic Laboratory Methods (Complete) data for MOLYBDENUM TRIOXIDE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

NIOSH 8005: Analyte: molybdenum; Specimen: blood or tissue; Technique: inductively coupled argon plasma atomic emission spectroscopy; Wavelength: 281.6 nm; Range: 10-10,000 ug/100 g blood, 2-2,000 ug/g tissue; Est LOD (limit of detection): 1 ug/100 g blood, 0.2 ug/g tissue; Precision: 3.1% (relative std deviation); Interferences: Spectral, minimized by wavelength selection and interelement correction factors /Elements in blood or tissue, molybdenum/

The determination of molybdenum in skin collagen using destructive neutron activation analysis revealed a sensitivity of 0.003 mg/kg. /Molybdenum/

Interactions

THERE IS COMPLEX RELATIONSHIP BETWEEN MOLYBDENUM, COPPER & SULFATE, & PROBABLY SOME OTHER SULFUR CMPD. COPPER GENERALLY HAS BENEFICIAL EFFECT ON THE SYMPTOMS CAUSED BY EXCESSIVE MOLYBDENUM BUT THE ACTION OF THE SULFUR COMPOUNDS, ESPECIALLY SULFATE, IS NOT YET SO CLEARLY UNDERSTOOD. /MOLYBDENUM/

ANTAGONISM BETWEEN MOLYBDENUM & COPPER IS ... INFLUENCED IN A COMPLEX WAY BY DIETARY SULFATE, DEPENDING ON SPECIES: ... (1) SULFATE INTAKE CAUSES A REDISTRIBUTION OF MOLYBDENUM IN BLOOD CHARACTERIZED BY RED CELL DEPLETION; (2) SULFATE INCR ELIMINATION OF MOLYBDENUM FROM THE BODY; (3) DEPLETION OF HEPATIC COPPER WITH ASSOCIATED SIGNS OF COPPER DEFICIENCY FROM MOLYBDENUM OCCURS ONLY AT DIETARY LEVELS ABOVE SOME CRITICAL VALUE AND IS THUS AN ANTAGONISTIC EFFECT OF SULFATE ON MOLYBDENUM METABOLISM AND TOXICITY IN THE RAT ... /MOLYBDENUM/